ethyl 2-(1-methyl-1H-pyrazole-5-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Description
Ethyl 2-(1-methyl-1H-pyrazole-5-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a heterocyclic compound featuring a fused cyclopenta[b]thiophene core substituted with a 1-methylpyrazole carboxamido group at position 2 and an ethyl ester at position 2. The fused bicyclic structure confers rigidity, while the pyrazole and ester moieties enhance hydrogen-bonding and solubility properties, respectively.
The compound’s crystal structure, if determined, would likely employ SHELX programs for refinement and Mercury CSD for visualization and packing analysis, as these tools are standard for small-molecule crystallography .
Properties
IUPAC Name |
ethyl 2-[(2-methylpyrazole-3-carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S/c1-3-21-15(20)12-9-5-4-6-11(9)22-14(12)17-13(19)10-7-8-16-18(10)2/h7-8H,3-6H2,1-2H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIZOMVXJTTVWQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC=NN3C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(1-methyl-1H-pyrazole-5-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the construction of the cyclopenta[b]thiophene core. Key steps include:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a β-keto ester under acidic conditions.
Cyclopenta[b]thiophene Synthesis: The cyclopenta[b]thiophene core is synthesized via a series of cyclization reactions involving thiophene derivatives.
Coupling Reactions: The final step involves coupling the pyrazole and cyclopenta[b]thiophene moieties using appropriate coupling reagents and conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(1-methyl-1H-pyrazole-5-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce various functional groups such as halides or amines.
Scientific Research Applications
Ethyl 2-(1-methyl-1H-pyrazole-5-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structure and potential biological activities.
Biological Studies: Researchers study its interactions with biological targets to understand its mechanism of action and potential therapeutic uses.
Chemical Biology: The compound is used as a tool to probe biological pathways and mechanisms.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of ethyl 2-(1-methyl-1H-pyrazole-5-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets in biological systems. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The compound is compared to two analogues from the evidence: Compound 7a and Compound 7b (synthesized in ). Key differences lie in their substitution patterns and core structures:
Key Observations :
- The 1-methylpyrazole carboxamido group introduces an amide N-H donor, enabling stronger hydrogen bonds than the amino groups in 7a/b .
Hydrogen-Bonding and Crystal Packing
Using Etter’s graph set analysis (), the target compound’s amide and pyrazole groups likely form R₂²(8) motifs (amide N-H∙∙∙O interactions) and S(6) motifs (pyrazole C-H∙∙∙O/N). In contrast:
- Compound 7a: Cyano and amino groups may form bifurcated N-H∙∙∙N/S interactions.
- Compound 7b: Ethyl ester and amino groups could generate N-H∙∙∙O and C-H∙∙∙S motifs.
Mercury CSD’s packing similarity analysis () would reveal distinct void spaces in the target compound due to its fused core, contrasting with the planar thiophene layers in 7a/b .
Biological Activity
Ethyl 2-(1-methyl-1H-pyrazole-5-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (referred to as ECPT) is a complex organic compound notable for its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
ECPT is characterized by a cyclopenta[b]thiophene core fused with a pyrazole moiety, along with carboxamide and carboxylate functional groups that enhance its solubility and reactivity. Its molecular formula is CHNOS, and it has a molecular weight of approximately 348.42 g/mol.
Table 1: Structural Characteristics of ECPT
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 348.42 g/mol |
| Functional Groups | Carboxamide, Carboxylate |
| Core Structure | Cyclopenta[b]thiophene |
Antibacterial Activity
A study published in "Molecules" highlights the antibacterial properties of ECPT. The compound exhibited moderate antibacterial activity against several strains of bacteria, including:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
These findings suggest that ECPT may be a candidate for further exploration in the development of antibacterial agents.
While specific mechanisms of action for ECPT are not extensively documented, it is hypothesized that compounds with similar structures often interact with biological targets such as enzymes or receptors. This interaction can modulate their activity, leading to various biological effects. Further pharmacological studies are necessary to elucidate the precise pathways involved in ECPT's biological activity.
Cytotoxicity Studies
In related research on pyrazole derivatives, compounds similar to ECPT have demonstrated promising cytotoxic effects against cancer cell lines. For example, derivatives tested against liver and lung carcinoma cell lines showed significant activity compared to standard chemotherapeutic agents like Cisplatin . This suggests that ECPT and its derivatives could potentially be explored for anticancer applications.
Synthetic Routes
The synthesis of ECPT can be achieved through several organic reactions involving the cyclopenta[b]thiophene core and the introduction of the pyrazole moiety via condensation reactions. Common synthetic routes include:
- Formation of the Cyclopenta[b]thiophene Core : This can be accomplished through cyclization reactions involving thiophene derivatives.
- Introduction of the Pyrazole Ring : Achieved through condensation with hydrazine derivatives.
- Esterification and Amidation : These final steps introduce the ethyl ester and carboxamide groups.
Table 2: Synthetic Methods Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| Formation of Core | Cyclization | Thiophene derivatives |
| Introduction of Pyrazole | Condensation | Hydrazine derivatives |
| Final Modifications | Esterification/Amidation | Ethyl esters, Carboxylic acids |
Future Directions
Despite its potential, research on ECPT remains limited, emphasizing the need for further studies to explore its biological activities comprehensively. Future investigations should focus on:
- Detailed Pharmacological Studies : To understand its mechanism of action.
- Broader Biological Testing : Including different cancer cell lines and other disease models.
- Structure-Activity Relationship (SAR) : To optimize its efficacy and reduce toxicity.
Q & A
Q. Basic Characterization
- NMR Spectroscopy : 1H and 13C NMR confirm the cyclopenta[b]thiophene core (δ 2.2–3.0 ppm for cyclopentane CH2 groups) and pyrazole carboxamide (δ 7.5–8.5 ppm for aromatic protons) .
- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (amide C=O) validate functional groups .
- Mass Spectrometry : High-resolution MS confirms the molecular ion (C15H17N3O3S, expected m/z 319.09) .
Advanced Spectral Analysis
For ambiguous signals (e.g., overlapping cyclopentane protons), 2D NMR (COSY, HSQC) or X-ray crystallography resolves structural uncertainties. In cases of tautomerism (e.g., pyrazole ring prototropy), variable-temperature NMR or deuterium exchange experiments clarify dynamic behavior .
How does the compound’s reactivity compare to analogous cyclopenta[b]thiophene derivatives, and what contradictions exist in the literature?
Basic Reactivity Profile
The ethyl ester is hydrolyzable to carboxylic acids under basic conditions (e.g., NaOH/EtOH), while the amide group resists nucleophilic attack. The thiophene ring undergoes electrophilic substitution (e.g., bromination) at the 5-position due to sulfur’s electron-donating effect .
Advanced Data Contradictions
Conflicting reports on bromination regiochemistry (e.g., 5- vs. 4-substitution) may arise from solvent polarity or catalyst differences. To resolve this, comparative studies under controlled conditions (e.g., using FeBr3 vs. NBS) are recommended. Mechanistic insights from computational modeling (e.g., Fukui indices) can also clarify preference .
What methodologies are suitable for evaluating the compound’s potential biological activity?
Q. Basic Screening
Q. Advanced Target Identification
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinity for targets like COX-2 or MAPK. Pyrazole and thiophene moieties often interact with hydrophobic pockets .
- Metabolic Stability : Assess hepatic clearance using microsomal incubation (e.g., rat liver microsomes) and LC-MS analysis .
How can computational modeling optimize the compound’s physicochemical properties?
Basic QSAR Studies
Quantitative Structure-Activity Relationship (QSAR) models predict logP (target ~3.5 for blood-brain barrier penetration) and solubility. Software like MarvinSketch or ACD/Labs calculates descriptors (e.g., topological polar surface area, TPSA ≈ 89.8 Ų) .
Advanced DFT Applications
Density Functional Theory (DFT) optimizes geometry and calculates frontier molecular orbitals (HOMO-LUMO gap). For example, the thiophene ring’s HOMO localization suggests electrophilic attack sites. Solvent effects (e.g., PCM models) refine reactivity predictions .
What strategies mitigate stability issues during storage or experimental use?
Q. Basic Stability Protocols
- Storage : Lyophilized powder at –20°C under argon minimizes hydrolysis and oxidation .
- In-Use Stability : Prepare fresh solutions in anhydrous DMSO or THF to prevent ester degradation .
Advanced Degradation Kinetics
Monitor degradation pathways (e.g., ester hydrolysis) via accelerated stability testing (40°C/75% RH for 4 weeks). HPLC or LC-MS identifies degradation products, while Arrhenius plots estimate shelf life .
How can synthetic byproducts or impurities be identified and minimized?
Q. Basic Impurity Profiling
- HPLC-PDA : Use C18 columns (ACN/water gradient) to detect impurities >0.1%. Common byproducts include unreacted cyclopenta[b]thiophene precursors or over-alkylated derivatives .
Advanced Process Optimization
Design of Experiments (DoE) identifies critical parameters (e.g., reaction temperature, catalyst loading). For example, reducing amidation time from 24h to 12h decreases dimerization by 70% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
